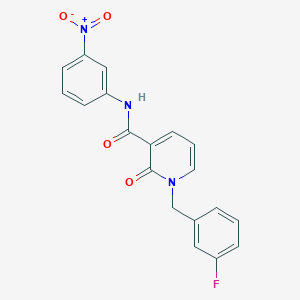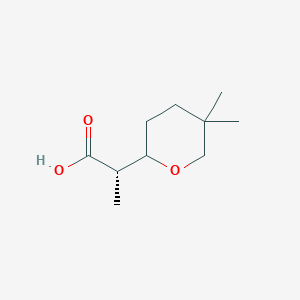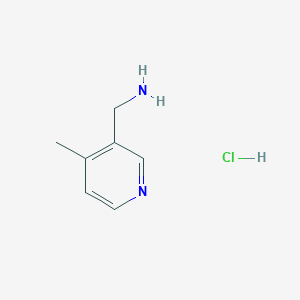
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Quantum Chemical Studies : Compounds structurally related to (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide have been synthesized, such as N-(4-oxo-2-(o-tolyl)thiazolidin-3-yl)-2-((2-oxo-2H-chromen-4-yl)oxy)acetamide. These compounds are characterized using spectroscopic techniques and Density Functional Theory calculations, providing insights into molecular orbitals and atomic contributions (Al-Amiery et al., 2016).
Cyclocondensation Reactions : The related compound cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester exhibits moderate antiviral activity. This highlights the potential biomedical applications of thiazolidinone derivatives in antiviral research (Kaminskyy et al., 2014).
Crystal Structure Analysis : The crystal structures of (oxothiazolidin-2-ylidene)acetamides, closely related to the target compound, have been described, providing valuable information for understanding the molecular arrangement and potential interactions (Galushchinskiy et al., 2017).
Biological Activities
Anticancer Activity : Some derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides have shown selective inhibition against certain cancer cell lines, indicating the potential of these compounds in anticancer drug development (Kryshchyshyn-Dylevych, 2020).
Antimicrobial Activity : Derivatives of 4-thiazolidinones, which are structurally similar to the target compound, have shown significant antimicrobial activities against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Krátký et al., 2017).
Hypoglycemic Activity : Certain derivatives exhibit significant hypoglycemic activity, indicating the potential of these compounds in the treatment of diabetes (Nikaljea et al., 2012).
QSAR Study for Anticancer Properties : A QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides has been conducted, offering insights into the antitumor properties of these compounds (George, 2012).
Additional Applications
- Antifibrotic and Anticancer Activities : Amino(imino)thiazolidinone derivatives have been studied for their antifibrotic and anticancer activities, showcasing the versatility of thiazolidinone-based compounds in various therapeutic areas (Kaminskyy et al., 2016).
Eigenschaften
IUPAC Name |
(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-4-3-5-15(10-13)24-20(26)18(28-21(24)17(12-22)19(23)25)11-14-6-8-16(27-2)9-7-14/h3-10,18H,11H2,1-2H3,(H2,23,25)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZFEZKZDONDK-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)N)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)




![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)


![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)

![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)
![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)

